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2-Methoxy-2-phenylbutan-1-amine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Scalable Synthesis of 2-Methoxy-2-phenylbutan-1-amine HCl
Application Note: Scalable Synthesis of 2-Methoxy-2-phenylbutan-1-amine HCl
This Application Note is designed for research scientists and process chemists. It details the robust, scalable synthesis of 2-Methoxy-2-phenylbutan-1-amine Hydrochloride , a sterically congested primary amine often used as a chiral building block or CNS-active scaffold.[1]
The protocol prioritizes the
Introduction & Synthetic Strategy
The target molecule, 2-Methoxy-2-phenylbutan-1-amine , contains a quaternary carbon center bearing a phenyl group, an ethyl group, a methoxy group, and an aminomethyl group.[1] Constructing quaternary centers with adjacent heteroatoms is synthetically challenging due to steric hindrance.
Strategic Analysis[1]
-
Route A (Discarded): Direct Methylation of 2-phenylbutan-1-ol derivatives. Methylating a tertiary alcohol (e.g., from propiophenone Grignard) is difficult due to competing elimination (E2) to form alkenes.[1]
-
Route B (Selected):
-Alkylation of -Methoxy Nitriles. This approach introduces the ethyl group via nucleophilic substitution on a stabilized carbanion. The methoxy group is established early on a less hindered secondary carbon, and the nitrile serves as a robust precursor to the primary amine.
Reaction Scheme
-
Alkylation:
-Methoxy-phenylacetonitrile is deprotonated and alkylated with ethyl bromide. -
Reduction: The resulting tertiary nitrile is reduced to the primary amine using Lithium Aluminum Hydride (
) or Borane ( ). -
Salt Formation: Conversion to the hydrochloride salt for stability and purification.
Caption: Figure 1. Convergent synthetic workflow utilizing the nitrile alkylation strategy to establish the quaternary center.
Safety & Critical Process Parameters (CPP)
Safety Hazards[1][2]
-
Lithium Diisopropylamide (LDA): Pyrophoric and corrosive. Handle under inert atmosphere (
or Ar).[1] -
Ethyl Bromide: Volatile alkylating agent. Use in a fume hood.
-
Lithium Aluminum Hydride (
): Reacts violently with water/protic solvents. quenching must be performed with extreme caution (Fieser method recommended). -
Cyanide Derivatives: While the starting material is a nitrile (organic cyanide), avoid strong acids that could liberate HCN gas during early stages, though the nitrile group itself is generally stable until reduction.[1]
Critical Process Parameters
| Parameter | Setpoint | Rationale |
| Moisture Control | < 50 ppm | LDA and |
| Alkylation Temp | -78°C to 0°C | Low temperature prevents self-condensation of the nitrile and controls exotherm. |
| Reduction Stoichiometry | 2.5 eq | Excess hydride ensures complete reduction of the sterically hindered nitrile. |
| Quenching Rate | < 1 mL/min | Slow addition of water/NaOH prevents thermal runaway during LAH workup. |
Experimental Protocol
Step 1: Synthesis of 2-Methoxy-2-phenylbutanenitrile
Target: Construction of the quaternary center.
Reagents:
- -Methoxy-phenylacetonitrile (CAS: 4024-14-0): 14.7 g (100 mmol)[1]
-
Ethyl Bromide (
): 12.0 g (110 mmol)[1] -
Lithium Diisopropylamide (LDA): 2.0 M in THF/Heptane (55 mL, 110 mmol)[1]
-
Tetrahydrofuran (THF), anhydrous: 200 mL[1]
Procedure:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Solvent Charge: Add anhydrous THF (150 mL) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA solution (55 mL) dropwise over 15 minutes. Maintain internal temperature < -70°C.
-
Substrate Addition: Dissolve
-methoxy-phenylacetonitrile (14.7 g) in THF (50 mL). Add this solution dropwise to the LDA mixture over 20 minutes. The solution will likely turn deep yellow/orange (formation of the nitrile carbanion). -
Deprotonation: Stir at -78°C for 45 minutes to ensure complete anion formation.
-
Alkylation: Add Ethyl Bromide (12.0 g) neat via syringe pump or dropping funnel over 10 minutes.
-
Warm-up: Allow the reaction to warm slowly to room temperature (25°C) over 2 hours. Stir for an additional 4 hours.
-
Monitoring: Check completion by TLC (Hexane/EtOAc 8:1) or GC-MS. The starting material peak should disappear.
-
Quench: Cool to 0°C. Carefully add saturated
solution (50 mL). -
Extraction: Extract with Diethyl Ether (
). Wash combined organics with Brine, dry over , and concentrate under reduced pressure. -
Purification: The crude oil is usually sufficiently pure (>95%). If needed, distill under high vacuum (approx. 110°C @ 0.5 mmHg).[1]
Expected Yield: 15.5 – 16.5 g (88-94%) of a pale yellow oil.
Step 2: Reduction to 2-Methoxy-2-phenylbutan-1-amine
Target: Conversion of nitrile to primary amine.
Reagents:
-
2-Methoxy-2-phenylbutanenitrile (from Step 1): 15.0 g (85.6 mmol)[1]
- (LAH) pellets or powder: 4.9 g (128 mmol, 1.5 eq)[1]
-
THF, anhydrous: 250 mL
Procedure:
-
Setup: Dry a 1 L 3-neck flask equipped with a reflux condenser and mechanical stirrer. Flush with Argon.
-
LAH Suspension: Charge THF (150 mL) and carefully add
at 0°C. Stir to suspend. -
Addition: Dissolve the nitrile (15.0 g) in THF (100 mL). Add dropwise to the LAH suspension at 0°C. Caution: Exothermic.
-
Reaction: Once addition is complete, warm to room temperature, then heat to gentle reflux (66°C) for 6–12 hours.
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1 + 1%
). The nitrile spot will vanish; a polar amine spot (baseline in pure DCM) will appear. -
Fieser Quench (Critical): Cool the mixture to 0°C.
-
Add 4.9 mL Water (very slowly).
-
Add 4.9 mL 15% NaOH solution.
-
Add 14.7 mL Water.
-
-
Filtration: Warm to RT and stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF (100 mL).
-
Concentration: Evaporate the filtrate to obtain the crude free amine as a colorless to pale yellow oil.
Step 3: Hydrochloride Salt Formation
Target: Isolation of the stable solid salt.
Procedure:
-
Dissolve the crude amine oil in Diethyl Ether (100 mL).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (25 mL) dropwise with vigorous stirring. A white precipitate will form immediately.
-
Stir for 30 minutes at 0°C.
-
Filtration: Filter the solid under vacuum / inert gas.
-
Washing: Wash the filter cake with cold Ether (
) to remove non-basic impurities. -
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Final Yield: ~14.0 – 16.0 g (75-85% overall from nitrile). Appearance: White crystalline solid.
Analytical Validation & QC
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (C18, ACN/Buffer) | > 98.0% area |
| Identity | ||
| Salt Stoichiometry | Argentometric Titration | 98-102% Chloride content |
Troubleshooting Guide
Caption: Figure 2. Troubleshooting logic for common synthetic bottlenecks.
References
-
Alkyl
-Alkoxy Nitriles:-
Makosza, M., & Goetzen, T. (1970).[1] "Reactions of organic anions. XXIV. Catalytic alkylation of phenylacetonitrile derivatives in aqueous medium." Roczniki Chemii, 46, 1239.[1] (Foundational work on nitrile alkylation).
-
Stork, G., & Maldonado, L. (1971).[1] "General synthesis of ketones via the alkylation of alpha-aminonitriles." Journal of the American Chemical Society, 93(20), 5286–5287.[1] [Link]
-
-
Reduction of Nitriles to Primary Amines
-
Brown, H. C., & Choi, Y. M. (1981).[1] "Selective reductions. 27. Reaction of alkyl halides with lithium aluminum hydride in the presence of boron trifluoride." Journal of Organic Chemistry, 46(26), 5342–5347.[1] (Discusses hydride reduction selectivity).
-
Amundsen, L. H., & Nelson, L. S. (1951).[1] "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242–244.[1] [Link]
-
-
Synthesis of
-Methoxy Precursors: -
Safety Protocols for Hydride Reductions
Sources
Application Note: Handling, Stabilization, and Long-Term Storage of 2-Methoxy-2-phenylbutan-1-amine
Application Note: Handling, Stabilization, and Long-Term Storage of 2-Methoxy-2-phenylbutan-1-amine
[1]
-alkoxy phenethylamine derivatives.Executive Summary
2-Methoxy-2-phenylbutan-1-amine is a specialized primary amine featuring a quaternary carbon at the
Core Recommendation: This compound should never be stored long-term as a free base. It must be converted to a stable salt form (preferably Hydrochloride) and stored under an inert atmosphere at
Chemical Profile & Predicted Properties
Understanding the physicochemical nature of the analyte is the first step in effective handling.
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | ||
| Physical State (Base) | Viscous Oil (Predicted) | Colorless to pale yellow. |
| Physical State (HCl Salt) | Crystalline Solid | Hygroscopic white powder. |
| Basicity ( | Typical for primary alkyl amines. | |
| Solubility (Base) | DCM, MeOH, Et2O, Toluene | Immiscible with water.[1] |
| Solubility (Salt) | Water, MeOH, DMSO | Insoluble in Et2O, Hexanes.[1] |
Critical Handling Risks: The "Why"
To ensure scientific integrity, we must define the degradation mechanisms we are fighting.
A. The "Carbamate Trap" (Primary Risk)
Primary amines are nucleophilic. Upon exposure to air, they react rapidly with atmospheric
B. -Elimination (Secondary Risk)
The presence of the methoxy group on a quaternary carbon with an adjacent ethyl group introduces a risk of methanol elimination under thermal stress or strong acidic catalysis, potentially forming an enol ether.
C. Oxidative Deamination
While slower than carbonation, exposure to oxygen and light can lead to the formation of imines and subsequent hydrolysis to the corresponding ketone/aldehyde.
Visualizing the Degradation Pathways
The following diagram illustrates the kinetic competition between stable storage and degradation.
Figure 1: Degradation pathways.[1] The formation of carbamates (red path) is the most immediate threat to purity during handling.
Protocol 1: Receipt & Initial Characterization
Objective: Verify identity and purity immediately upon arrival before the "Carbamate Trap" compromises the sample.
-
Inert Opening: Do not open the shipping vial on an open bench. Transfer the vial to a glovebox (
or Ar atmosphere) or use a Schlenk line with a positive pressure of Argon. -
Visual Inspection:
-
Pass: Clear oil or white crystalline solid.
-
Fail: Yellow/Orange discoloration (oxidation) or crusty white solid on the rim of a liquid sample (carbamate formation).
-
-
NMR Validation (The "Self-Validating" Step):
-
Dissolve a small aliquot (
) in (for base) or (for salt). -
Critical Check: Look for a broad singlet around
which may indicate carbamic acid species if the free base was exposed to air. -
Purity Check: Verify the integration of the Methoxy singlet (
) against the Phenyl protons ( ).
-
Protocol 2: Conversion to Hydrochloride Salt
If the material arrived as a free base (oil) , you must convert it to a salt for stability. Free base amines degrade orders of magnitude faster than their salts.
Reagents:
-
Anhydrous Diethyl Ether (
) or Methyl tert-butyl ether (MTBE). - HCl in Diethyl Ether (commercial solution).
Methodology:
-
Dissolution: Dissolve the amine oil in anhydrous
( per gram of amine) in a round-bottom flask under Argon. -
Acidification: Cool the solution to
(ice bath). Dropwise, add the HCl/Ether solution.-
Observation: A white precipitate should form immediately.
-
Endpoint: Test the supernatant vapor with wet pH paper; it should be slightly acidic (
).
-
-
Isolation:
-
Filter the solid rapidly under a blanket of Argon (using a Schlenk frit is best).
-
Wash the cake
with cold, anhydrous to remove lipophilic impurities.
-
-
Drying: Dry under high vacuum (
) for 4 hours to remove trace solvent and excess HCl.-
Note: Failure to remove excess HCl can lead to hygroscopic "wet" salts that degrade faster.
-
Protocol 3: Long-Term Storage (The "Deep Freeze")
Objective: Arrest thermodynamic degradation and prevent moisture ingress.
Storage Conditions Matrix
| Parameter | Specification | Reason |
| Form | Hydrochloride Salt | Kinetic stability against oxidation/carbonation.[1] |
| Temperature | Slows all chemical kinetics (Arrhenius equation). | |
| Atmosphere | Argon or Nitrogen Headspace | Displaces |
| Container | Amber Glass Vial | Blocks UV light (prevents radical formation). |
| Seal | Teflon (PTFE) Lined Cap | Prevents plasticizer leaching; ensures gas-tight seal. |
| Secondary | Desiccator with Drierite | Prevents moisture ingress during freezer cycles. |
The "Thaw" Rule (Crucial)
Before opening a stored vial:
-
Remove the vial from the freezer.
-
WAIT until it reaches room temperature (approx. 30 mins).
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic salt, ruining the sample instantly.
Workflow Visualization
The following diagram outlines the decision logic for handling this compound.
Figure 2: Standard Operating Procedure (SOP) workflow for intake and storage.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).
- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin.
-
Glennon, R. A., et al. (2002).[1] "Binding of phenethylamine derivatives to 5-HT2A receptors." Journal of Medicinal Chemistry. (Provides context on the stability and handling of structural analogs in the phenethylamine class).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Handling and Storage of Hygroscopic Chemical Reagents. (General industry standard for handling amine salts).
Sources
Technical Notes & Optimization
Technical Support Center: Optimization of 2-Methoxy-2-phenylbutan-1-amine Synthesis
Technical Support Center: Optimization of 2-Methoxy-2-phenylbutan-1-amine Synthesis
Ticket ID: #2026-MPBA-YIELD Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Executive Summary
You are experiencing yield suppression in the synthesis of 2-Methoxy-2-phenylbutan-1-amine . This is a sterically hindered primary amine with a quaternary carbon center. The synthesis typically proceeds via the reduction of 2-methoxy-2-phenylbutanenitrile .
Our analysis indicates that yield loss in this specific scaffold is rarely due to a single catastrophic failure, but rather a "death by a thousand cuts" across three specific vectors:
-
Dimerization: Formation of the secondary amine byproduct during nitrile reduction.[1][2]
-
Steric Impedance: Incomplete reduction of the nitrile due to the bulky phenyl/ethyl/methoxy cluster.
-
Volatility/Workup Loss: Loss of the free base amine during solvent removal.
This guide provides a self-validating protocol to address these issues.
Module 1: The Precursor Integrity Check
Context: Before optimizing the reduction, you must validate the nitrile precursor (2-methoxy-2-phenylbutanenitrile). A common silent failure occurs during the O-methylation of the cyanohydrin.
Diagnostic Protocol:
-
Check IR Spectrum: Look for the nitrile stretch at ~2240 cm⁻¹ .
-
Check -OH Presence: If you see a broad stretch at 3200-3500 cm⁻¹ , your O-methylation is incomplete. Reducing the unmethylated cyanohydrin will yield the amino-alcohol, which has different solubility properties and will be lost during your specific extraction protocol.
-
Action: If -OH is present, re-subject the material to Phase Transfer Catalysis (PTC) methylation (MeI, NaOH, TBAB) before attempting reduction.
Module 2: The Reduction Protocol (The "Yield Killer")
The reduction of
Method A: The High-Yield LAH Protocol (Recommended)
Use this for standard laboratory scale (<50g).
The Logic: To prevent dimerization, we must keep the concentration of the intermediate imine low relative to the hydride source. We use Inverse Addition .
Protocol:
-
Preparation: Suspend Lithium Aluminum Hydride (LAH) (1.5 - 2.0 equiv) in dry THF or Diethyl Ether at 0°C.
-
Addition (Critical): Dissolve your nitrile in dry ether. Add the nitrile solution dropwise TO the LAH suspension (do NOT add solid LAH to the nitrile).
-
Why? This ensures the nitrile immediately encounters an excess of hydride, pushing the equilibrium rapidly to the amine and preventing the imine from lingering and reacting with product.
-
-
Temperature: Allow to warm to Room Temperature (RT). Reflux is usually required for this hindered substrate (4-12 hours).
-
The "Fieser" Quench:
-
Cool to 0°C.
-
Add water (
mL per g LAH). -
Add 15% NaOH (
mL). -
Add water (
mL). -
Result: This forms a granular white precipitate of aluminum salts that is easily filtered, trapping less product than the "gelatinous" mess formed by acid quenching.
-
Method B: The Borane Strategy (For Stubborn Substrates)
Use this if Method A yields <50% or if the methoxy group is sensitive.
The Logic: Borane-THF (
-
Reagent: Use 1.0 M
(1.5 equiv). -
Condition: Reflux in THF for 4 hours.
-
Workup (Mandatory Acid Hydrolysis): Borane forms a stable borazine complex with the amine. You must quench with MeOH, evaporate, then add dilute HCl and reflux for 1 hour to break the B-N bond. Neutralize with NaOH to extract.
Module 3: Workup & Isolation (The "Invisible" Loss)
Issue: 2-Methoxy-2-phenylbutan-1-amine is a relatively small molecule (
The Fix: Salt Formation Strategy Do not evaporate the free base to dryness. Instead, isolate as the Hydrochloride (HCl) or Oxalate salt.
-
Extract the aqueous layer with DCM or Ether.
-
Dry organics over
. -
Do not rotovap yet. Add 1.1 equivalents of HCl (in ether or dioxane) directly to the organic phase.
-
The Amine-HCl salt will precipitate. Filter this solid.
-
Yield Benefit: This prevents volatility loss and purifies the compound from non-basic impurities (like unreacted nitrile) in one step.
-
Visualizing the Failure Points
The following diagram illustrates the mechanistic pathways where yield is lost.
Figure 1: Mechanistic pathway showing how slow reduction or low hydride concentration leads to dimerization (Red paths).
Troubleshooting Matrix (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Yield < 40% | Dimerization (Secondary Amine formation). | Switch to Inverse Addition (Nitrile into LAH). Ensure LAH is fresh (grey powder, not white). |
| Product is an Oil/Sticky | Trace solvent or impurities; Free base form. | Convert to HCl salt . Dissolve oil in dry ether, bubble HCl gas or add HCl/Ether. Recrystallize from MeOH/EtOAc. |
| IR shows 2240 cm⁻¹ | Incomplete Reduction (Steric Hindrance). | Increase reaction time (12h reflux). Switch solvent to Diglyme (higher boiling point) or use Method B (Borane) . |
| NMR shows missing -OMe | Demethylation. | Avoid |
| Ammonia smell in workup | Nitrile hydrolysis (Side reaction). | Ensure reagents are anhydrous . Water in the reaction converts nitrile to amide, then hydrolyzes to ammonia + acid. |
References & Grounding
-
Nitrile Reduction Mechanisms & Secondary Amine Prevention
-
Source: MasterOrganicChemistry. (2023). "Reduction of Nitriles to Amines with LiAlH4."
-
Relevance: Establishes the mechanism of imine condensation and the necessity of rapid reduction to prevent dimerization.
-
Link:
-
-
Borane Reduction of Hindered Nitriles
-
Handling Volatile Amines
-
Source: IEAGHG Information Paper. (2017). "Volatility of Amines."[7]
-
Relevance: Provides data on the volatility of hindered amines and supports the salt-formation protocol for isolation.
-
Link:
-
-
Synthesis of Phenyl-Alkyl-Amines (Analogous Chemistry)
-
Source: BenchChem. (2025).[8] "Comparative analysis of synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol."
-
Relevance: While discussing the alcohol, this confirms the steric challenges of the 2-phenyl-2-ethyl quaternary center common to this class of molecules.
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Reference Data & Comparative Studies
Comparative Guide: Acyclic Methoxy-Phenylamines vs. Rigid Arylcyclohexylamines
Comparative Guide: Acyclic Methoxy-Phenylamines vs. Rigid Arylcyclohexylamines
Topic: Comparative Pharmacodynamics: Acyclic 2-Methoxy-2-phenylbutan-1-amine vs. Arylcyclohexylamines (Ketamine/MXE) Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Neuropharmacologists
Executive Summary & Structural Logic
This guide provides a technical evaluation of 2-Methoxy-2-phenylbutan-1-amine (hereafter referred to as 2-MeO-PBA ), a structural hybrid of acyclic dissociatives and methoxylated arylcyclohexylamines. We compare its physicochemical and pharmacological profile against the "Gold Standard" rigid analogs: Ketamine and Methoxetamine (MXE) .
The core distinction lies in the entropy of binding . Ketamine analogs utilize a rigid cyclohexane scaffold to pre-organize the pharmacophore for the PCP-binding site within the NMDA receptor pore. 2-MeO-PBA represents a "ring-opened" flexible analog. While flexibility typically incurs an entropic penalty during binding (reducing affinity), the specific inclusion of the 2-methoxy group—a proven affinity booster in MXE—suggests a compensatory mechanism for potency.
Structural Pharmacophore Comparison
| Feature | Ketamine | Methoxetamine (MXE) | 2-MeO-PBA (Novel) |
| Scaffold | Cyclohexanone (Rigid) | Cyclohexanone (Rigid) | Butan-1-amine (Flexible/Acyclic) |
| Amine Type | Secondary ( | Secondary ( | Primary ( |
| Aromatic Sub. | 2-Chloro (Electron withdrawing) | 3-Methoxy (H-bond acceptor) | 2-Methoxy (Steric/Electronic) |
| Key Property | Rapid dissociation (Antidepressant) | High affinity, slower dissociation | High conformational freedom |
Mechanism of Action: The "Trapping" Hypothesis
Both compound classes function as uncompetitive antagonists of the
The Channel Blockade Pathway
The diagram below illustrates the kinetic differentiation between rigid and flexible antagonists within the GluN1/GluN2B pore.
Figure 1: Kinetic pathway of NMDA receptor blockade. Rigid ligands (Red) enter with pre-organized conformation. Flexible ligands (Yellow) must undergo conformational collapse to bind, influencing dissociation rates.
Potency & Pharmacokinetics Comparison
The potency of 2-MeO-PBA is predicted to be lower than MXE but potentially comparable to racemic Ketamine, modulated by the metabolic instability of its primary amine.
Experimental Data Synthesis (Predicted vs. Observed)
| Metric | Ketamine (Racemic) | Methoxetamine (MXE) | 2-MeO-PBA (Projected) | Causality/Rationale |
| NMDA | ~659 nM | ~257 nM | 800 - 1200 nM | Flexibility reduces binding probability; Primary amine lacks hydrophobic bulk of |
| SERT | >10,000 | ~479 nM | Moderate | The 2-methoxy group often confers SERT affinity (similar to tramadol/MXE). |
| LogP | 2.9 | 3.2 | ~2.4 | Lower lipophilicity due to exposed primary amine; faster renal clearance likely. |
| Metabolic Fate | N-demethylation (CYP) | O-demethylation | MAO-A/B Deamination | Primary amines are rapid substrates for Monoamine Oxidase unless |
Critical Insight: The primary amine of 2-MeO-PBA makes it a likely substrate for MAO (Monoamine Oxidase). Unlike Ketamine (secondary amine), 2-MeO-PBA may have a very short half-life in vivo unless administered with an MAO inhibitor, which drastically increases the safety risk profile (Hypertensive crisis).
Experimental Protocols for Validation
To empirically validate the potency of 2-MeO-PBA against Ketamine analogs, the following self-validating workflows are required.
A. Radioligand Binding Assay (Affinity)
Objective: Determine
-
Tissue Preparation: Use rat forebrain homogenates or HEK293 cells expressing GluN1/GluN2B.
-
Ligand: [³H]MK-801 (Specific Activity: 15-30 Ci/mmol). Concentration: 2 nM.
-
Non-Specific Binding: Define using 10 µM (+)MK-801.
-
Incubation:
-
buffer: 5 mM Tris-HCl/HEPES (pH 7.4).
-
Crucial Step: Incubation must occur in the presence of 100 µM Glutamate and 10 µM Glycine .
-
Why? MK-801 and test compounds are open-channel blockers. The channel must be open for binding to occur.
-
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% Polyethyleneimine (PEI) to reduce filter binding.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
B. Functional Electrophysiology (Efficacy/Kinetics)
Objective: Measure "Trapping" time (off-rate).
-
Setup: Whole-cell patch-clamp on hippocampal neurons.
-
Voltage Clamp: Hold at -60 mV.
-
Agonist Application: Fast perfusion of Glutamate (100 µM) + Glycine (10 µM).
-
Blocker Protocol:
-
Apply Agonist (Control Current).
-
Co-apply Agonist + 2-MeO-PBA (Test Current).
-
Washout: Remove Blocker but keep Agonist flowing.
-
-
Readout: Measure
(Time constant of recovery).
Experimental Workflow Diagram
Figure 2: Validation workflow ensuring chemical integrity before biological profiling.
Conclusion & Strategic Recommendation
2-Methoxy-2-phenylbutan-1-amine represents a structural simplification of the Methoxetamine scaffold. While it retains the critical methoxy-phenyl pharmacophore required for high-affinity hydrogen bonding within the NMDA pore, the loss of the cyclohexane ring and the presence of a primary amine present two hurdles:
-
Entropic Penalty: Higher flexibility likely results in lower binding affinity (
nM) compared to rigid analogs like MXE. -
Metabolic Vulnerability: High susceptibility to MAO degradation limits its potential as a systemic drug candidate without structural modification (e.g.,
-alkylation or -methylation).
Recommendation: For drug development, this scaffold acts as a useful "negative control" to demonstrate the importance of the cyclohexane ring for potency. Development focus should remain on
References
-
Roth, B. L., et al. (2013).[4] "The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor."[4] PLoS ONE.
-
Wallach, J., et al. (2016). "NMDA Receptor Antagonists: Pharmacology and Structure-Activity Relationships." University of Pennsylvania Psychiatry Seminars.[1]
-
Anisuzzaman, A. S. M., et al. (2011). "Structural basis of ketamine action on human NMDA receptors." Nature.
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly Article or Book Chapter | The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | ID: 6d570498q | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugwise.org.uk [drugwise.org.uk]
- 7. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Structural and Analytical Differentiation of Lefetamine and 2-Methoxy-2-phenylbutan-1-amine
A Guide to the Structural and Analytical Differentiation of Lefetamine and 2-Methoxy-2-phenylbutan-1-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmacologically active molecules, subtle structural modifications can lead to profound differences in activity, metabolism, and analytical signatures. This guide provides an in-depth structural and physicochemical comparison between the known stimulant and analgesic, lefetamine, and the related, less-characterized compound, 2-Methoxy-2-phenylbutan-1-amine. Lefetamine, also known as N,N-dimethyl-1,2-diphenylethylamine, has a history of clinical use and subsequent abuse, leading to its status as a controlled substance.[1][2][3] Its dual stimulant and opioid-like effects make it a subject of continued interest in both forensic and pharmacological research.[2][3]
Conversely, 2-Methoxy-2-phenylbutan-1-amine represents a structural analog for which public domain data is scarce. Understanding the key differences between such compounds is paramount for drug development, metabolite identification, and forensic analysis. This document serves as a technical guide, leveraging established analytical principles to compare these two molecules and providing a self-validating experimental framework for their unambiguous differentiation.
Part 1: A Comparative Analysis of Molecular Architecture
The foundational difference between lefetamine and 2-Methoxy-2-phenylbutan-1-amine lies in the substitution pattern around the core ethylamine scaffold. While both are derivatives of phenethylamine, the placement and nature of their functional groups create two distinct molecular entities with predictably different properties.
Lefetamine is a tertiary amine characterized by a 1,2-diphenylethylamine backbone.[4][5] Its key features include:
-
A phenyl group directly attached to the chiral carbon at position 1.
-
A benzyl group (a second phenyl ring attached via a methylene bridge) at position 2.
-
A tertiary amine, with two methyl groups on the nitrogen atom.
2-Methoxy-2-phenylbutan-1-amine , as deduced from its IUPAC name, is a primary amine with a more complex substitution pattern at a single carbon:
-
A phenyl group and a methoxy group attached to the chiral carbon at position 2.
-
An ethyl group also attached to the carbon at position 2, making it a quaternary carbon.
-
A primary amine (-NH2) at position 1.
The structural distinctions are visualized below.
Caption: 2D structures of Lefetamine and the predicted structure of 2-Methoxy-2-phenylbutan-1-amine.
These fundamental architectural differences have significant implications for the molecules' chemical behavior, which is summarized in the following diagram.
Caption: Key structural differences and their physicochemical implications.
Part 2: Comparative Physicochemical Properties
| Property | Lefetamine | 2-Methoxy-2-phenylbutan-1-amine (Predicted) | Causality of Difference |
| Molecular Formula | C₁₆H₁₉N[4] | C₁₁H₁₇NO | Presence of an oxygen atom and fewer carbon atoms in the methoxy analog. |
| Molecular Weight | 225.33 g/mol [4] | 179.26 g/mol | Different atomic composition. |
| Amine Basicity (pKa) | Lower (Tertiary Amine) | Higher (Primary Amine) | Alkyl groups on a tertiary amine are less effective at stabilizing the conjugate acid than the protons on a primary amine. |
| LogP (Lipophilicity) | ~3.7[4] | Lower (~2.0-2.5) | The primary amine and methoxy group increase polarity and hydrogen bonding potential, reducing lipophilicity compared to lefetamine's two phenyl rings and tertiary amine. |
| Hydrogen Bond Donors | 0 | 1 (from -NH₂) | A primary amine can donate hydrogen bonds, whereas a tertiary amine cannot. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | 2 (Nitrogen and Oxygen) | The addition of the methoxy group introduces a second hydrogen bond acceptor site. |
| Polar Surface Area (PSA) | 3.24 Ų | ~38.3 Ų | The primary amine and oxygen atom significantly increase the polar surface area, which can impact membrane permeability. |
Predicted values for 2-Methoxy-2-phenylbutan-1-amine are estimated based on related structures like 2-methyl-2-phenylbutan-1-amine (LogP ~2.5)[6] and the addition of a polar methoxy group.
Part 3: A Validated Workflow for Analytical Differentiation
The significant structural differences between these two compounds allow for their clear and definitive differentiation using standard analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The combination of these methods provides a self-validating system, where the fragmentation patterns from MS corroborate the structural features identified in NMR.
Caption: Proposed experimental workflow for structural identification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a cornerstone of forensic and pharmaceutical analysis due to its high separation efficiency and ability to generate reproducible fragmentation patterns upon electron ionization (EI). The distinct substitution patterns of the two molecules will inevitably lead to different retention times and, more importantly, unique mass spectra. Studies on lefetamine metabolism and the differentiation of other phenethylamine isomers have repeatedly validated the utility of GC-MS.[7][8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent like methanol or acetonitrile.
-
GC Separation:
-
Injector: 250°C, splitless mode.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Predicted Results & Interpretation:
| Observation | Lefetamine | 2-Methoxy-2-phenylbutan-1-amine |
| Molecular Ion (M⁺) | m/z 225 | m/z 179 |
| Base Peak | m/z 58 (C₃H₈N⁺, from α-cleavage of the dimethylaminoethyl group) | m/z 44 (CH₄N⁺, from α-cleavage of the aminomethyl group) or m/z 148 (M-CH₂NH₂⁺) |
| Key Fragments | m/z 134 (C₁₀H₁₀⁺, diphenylmethyl cation), m/z 91 (C₇H₇⁺, tropylium ion from benzyl group) | m/z 148 (loss of aminomethyl radical), m/z 117 (loss of ethyl and aminomethyl), m/z 105 (benzoyl cation from phenyl and methoxy rearrangement) |
The presence of a base peak at m/z 58 is highly characteristic of N,N-dimethylamines, while a base peak at m/z 44 would strongly indicate a primary amine with an adjacent methylene group. The overall fragmentation patterns will be sufficiently different to prevent misidentification.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR provides an unparalleled, non-destructive view of the complete chemical structure. Both ¹H and ¹³C NMR will reveal unique signals corresponding to every distinct proton and carbon environment in each molecule. While MS excels at identifying fragments, NMR confirms the connectivity of the entire structure. The differentiation of regioisomers and structural analogs of phenethylamines by NMR is a well-established and reliable method.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally 2D correlation spectra like COSY and HSQC for full assignment.
-
Temperature: 298 K.
-
Predicted ¹H NMR Spectral Features:
| Feature | Lefetamine | 2-Methoxy-2-phenylbutan-1-amine |
| Phenyl Protons | ~7.0-7.4 ppm (multiplets, 10H) | ~7.2-7.5 ppm (multiplet, 5H) |
| Amine-related Protons | ~2.2 ppm (singlet, 6H, -N(CH₃)₂) | Signal for -NH₂ protons (broad singlet, 2H, variable shift), plus a singlet for the -CH₂-NH₂ group (~2.8-3.0 ppm, 2H) |
| Aliphatic Protons | Complex multiplets for the -CH- and -CH₂- backbone protons (~2.9-4.0 ppm, 3H) | Singlet for -OCH₃ (~3.1-3.3 ppm, 3H), quartet and triplet for the ethyl group (-CH₂-CH₃, ~1.5-2.0 ppm and ~0.8-1.0 ppm, 5H) |
The ¹H NMR spectra are decisively different. The presence of a 6H singlet for the N,N-dimethyl group in lefetamine versus its absence and the appearance of signals for a methoxy group and an ethyl group in the analog provides unambiguous identification.
Conclusion
2-Methoxy-2-phenylbutan-1-amine and lefetamine, despite both being phenethylamine derivatives, possess fundamentally different molecular architectures. Lefetamine is a tertiary amine with two phenyl substituents on its ethylamine core, contributing to its higher lipophilicity. In contrast, 2-Methoxy-2-phenylbutan-1-amine is a primary amine with phenyl, methoxy, and ethyl groups all substituted at the C2 position, resulting in a more polar and structurally distinct molecule.
These differences are not merely academic; they dictate the compounds' physicochemical properties, potential pharmacological activities, and metabolic fates. The robust analytical workflow presented here, utilizing the orthogonal techniques of mass spectrometry and NMR spectroscopy, provides a clear and reliable methodology for the definitive identification and differentiation of these and other related compounds, ensuring scientific integrity in both research and forensic applications.
References
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Vogt, F. et al. (2018). Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Journal of Forensic Sciences. Available at: [Link]
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Zapp, J. et al. (2015). Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: Synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MSn, and LC-high resolution-MS/MS. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 443970, Lefetamine. PubChem. Available at: [Link].
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Lefetamine. (n.d.). Wikipedia. Available at: [Link].
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Lefetamine. (n.d.). Grokipedia. Available at: [Link]
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Verma, M. et al. (2024). Exploring the structural and electronic characteristics of phenethylamine derivatives: a density functional theory approach. Structural Chemistry. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409782, 2-Methoxy-2-phenylethan-1-amine. PubChem. Available at: [Link].
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Lefetamine. (n.d.). chemeurope.com. Available at: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 235765, 2-Methyl-2-phenylbutan-1-amine. PubChem. Available at: [Link].
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Meyer, M. R. et al. (2015). Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MS(n), and LC-high resolution-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link].
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Hulme, M. C. et al. (n.d.). Rapid discrimination of fluorinated and methylated amphetamine and cathinone regioisomers using benchtop 1H and 19F NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-2-phenylbutan-1-amine
A Senior Application Scientist's Guide to the Purity Assessment of 2-Methoxy-2-phenylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the rigorous assessment of a molecule's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth technical comparison of the primary analytical techniques for evaluating the purity of 2-Methoxy-2-phenylbutan-1-amine, a chiral amine with potential applications in pharmaceutical research. As a senior application scientist, my objective is to move beyond a simple recitation of methods and, instead, to provide a strategic framework for selecting the most appropriate techniques based on the specific impurities anticipated and the ultimate application of the compound.
The Criticality of Purity for 2-Methoxy-2-phenylbutan-1-amine
2-Methoxy-2-phenylbutan-1-amine possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. In a pharmaceutical context, it is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Therefore, the purity assessment of this compound extends beyond identifying chemical impurities to the critical determination of its enantiomeric excess (e.e.).
The synthetic pathway to 2-Methoxy-2-phenylbutan-1-amine is not widely documented in readily available literature. However, a plausible and common route for structurally similar compounds involves the synthesis of a precursor, 2-phenylbutyronitrile, followed by subsequent chemical modifications. This likely pathway informs our understanding of potential impurities.
A probable synthetic route begins with the alkylation of phenylacetonitrile with ethyl bromide to form 2-phenylbutyronitrile[1][2]. This nitrile can then be hydrolyzed to 2-phenylbutanoic acid, which can be resolved into its separate enantiomers. The desired enantiomer of the acid would then undergo reduction of the carboxylic acid to a primary alcohol, followed by methylation of the resulting hydroxyl group to form the methoxy ether. Finally, the amine group would be introduced, potentially through a reduction of the nitrile or another functional group transformation.
Given this potential synthesis, a range of impurities could be present in a sample of 2-Methoxy-2-phenylbutan-1-amine:
-
Starting Material Residues: Unreacted phenylacetonitrile and ethyl bromide.
-
Process-Related Impurities: By-products from the alkylation step, such as α-phenylcinnamonitrile, which can be formed if benzaldehyde is used to quench unreacted phenylacetonitrile[1].
-
Stereoisomers: The presence of the undesired enantiomer.
-
Diastereomers: If any of the synthetic steps are not perfectly stereospecific, diastereomeric impurities could be formed.
-
Degradation Products: Compounds formed during storage or under specific reaction conditions.
-
Reagent and Solvent Residues: Traces of reagents (e.g., reducing agents, methylating agents) and solvents used throughout the synthesis.
A robust purity assessment strategy must be capable of detecting and quantifying all of these potential impurities.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is a balance of factors including the type of impurity being targeted, the required sensitivity, and the availability of instrumentation. For a comprehensive purity profile of 2-Methoxy-2-phenylbutan-1-amine, a multi-technique approach is often necessary.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. Its versatility allows for the separation of a wide range of impurities.
Core Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
Application to 2-Methoxy-2-phenylbutan-1-amine:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode and is well-suited for separating the target amine from less polar starting materials and many process-related impurities. A C18 column is a good starting point.
-
Chiral HPLC: This is essential for determining the enantiomeric purity. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines[3][4].
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralpak IA or Chiralcel OD-H) is a primary choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is a critical parameter for optimizing the separation.
-
Flow Rate: A flow rate of 0.5-1.5 mL/min is standard.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm) is suitable.
-
Sample Preparation: Dissolve the 2-Methoxy-2-phenylbutan-1-amine sample in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-20 µL) onto the column.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.
Workflow for HPLC Method Selection
Caption: Decision workflow for selecting the appropriate HPLC method.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high resolution and sensitivity, particularly for the detection of residual solvents and volatile starting materials.
Core Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase coated on the walls of a capillary column.
Application to 2-Methoxy-2-phenylbutan-1-amine:
-
Residual Solvent Analysis: GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for quantifying residual solvents from the synthesis.
-
Starting Material Analysis: Volatile starting materials like ethyl bromide can be effectively detected and quantified by GC.
-
Derivatization: The primary amine group of the target molecule can be derivatized to increase its volatility and improve its chromatographic behavior, allowing for analysis by GC.
Experimental Protocol: GC for Residual Solvent Analysis
-
Column Selection: A column with a non-polar stationary phase, such as a polydimethylsiloxane (e.g., DB-1 or HP-1), is suitable for general solvent screening.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is employed to elute solvents with a wide range of boiling points. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Injector: A split/splitless injector is commonly used.
-
Detector: An FID is a universal detector for organic compounds and provides good sensitivity. A mass spectrometer (MS) can be used for definitive identification of unknown peaks.
-
Sample Preparation: The sample can be dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) and injected directly, or headspace analysis can be used for very volatile solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment.
Core Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecule's structure.
Application to 2-Methoxy-2-phenylbutan-1-amine:
-
Structural Confirmation: ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming its identity.
-
Impurity Identification: The presence of impurities will result in additional signals in the NMR spectrum, which can often be identified by their chemical shifts and coupling patterns.
-
Quantitative NMR (qNMR): By integrating the signals of the target compound and a certified internal standard, the absolute purity of the sample can be determined without the need for a reference standard of the analyte itself.
-
Chiral NMR: The use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess directly from the NMR spectrum.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Solvent: A deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.
-
Internal Standard (for qNMR): A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone) is accurately weighed and added to the sample.
-
Acquisition: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.
-
Analysis: The integral of the analyte signals is compared to the integral of the internal standard signal to calculate the purity. Impurity signals are identified and, if possible, quantified.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound and for identifying unknown impurities. It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).
Core Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z and detected.
Application to 2-Methoxy-2-phenylbutan-1-amine:
-
Molecular Weight Confirmation: The molecular ion peak in the mass spectrum confirms the molecular weight of the target compound.
-
Impurity Identification: LC-MS or GC-MS can be used to separate impurities and obtain their mass spectra, which can then be used to propose their structures. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, greatly aiding in its identification.
Integrated Purity Assessment Strategy
Caption: A flowchart for an integrated purity assessment strategy.
Data Summary and Comparison
| Technique | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC | Chemical Purity (non-volatile impurities) | High resolution, quantitative, widely applicable. | May not be suitable for very polar or volatile compounds. |
| Chiral HPLC | Enantiomeric Purity | Direct separation of enantiomers, accurate quantification of e.e. | Requires specialized and often expensive chiral columns. |
| Gas Chromatography (GC) | Residual Solvents, Volatile Impurities | High sensitivity for volatile compounds, excellent resolution. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Structural Confirmation, Absolute Purity (qNMR) | Provides detailed structural information, can determine absolute purity without a reference standard. | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Impurity Identification, Molecular Weight Confirmation | High sensitivity, provides molecular weight and structural information. | Often requires coupling with a separation technique for complex mixtures. |
Conclusion: A Self-Validating Approach to Purity
The purity assessment of 2-Methoxy-2-phenylbutan-1-amine is a multi-faceted challenge that requires a thoughtful and integrated approach. No single technique can provide a complete picture of a sample's purity. A self-validating system, as advocated here, involves the orthogonal application of multiple techniques. For instance, the purity value obtained by qNMR should be in good agreement with the purity determined by RP-HPLC when accounting for all identified impurities. Similarly, the enantiomeric excess determined by chiral HPLC can be confirmed by chiral NMR.
By understanding the likely synthetic route and the potential impurities that may arise, researchers can proactively select the most appropriate analytical tools. This guide provides a framework for making those informed decisions, ensuring the quality and integrity of the 2-Methoxy-2-phenylbutan-1-amine used in further research and development. The causality behind these experimental choices lies in a deep understanding of both the chemistry of the molecule and the principles of the analytical techniques employed. This holistic approach is the cornerstone of robust scientific practice.
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PrepChem.com. Synthesis of 2-phenylbutyronitrile. Available at: [Link]
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